molecular formula C25H31ClN2O6 B1681111 beta-Funaltrexamine hydrochloride

beta-Funaltrexamine hydrochloride

Cat. No.: B1681111
M. Wt: 491.0 g/mol
InChI Key: BIPHUOBUKMPSQR-NQGXHZAGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

β-Funaltrexamine hydrochloride: is a selective and irreversible antagonist of the μ-opioid receptor and κ1-opioid receptor. It is a derivative of naltrexone with a methyl-fumaramide group in the 6-position . This compound is primarily used in research to study opioid receptors and their functions.

Mechanism of Action

Target of Action

Beta-Funaltrexamine hydrochloride, also known as β-FNA, is an irreversible and selective antagonist of the μ-opioid receptor . This receptor is a G protein-coupled receptor that plays a crucial role in mediating the effects of opioids.

On the other hand, TCMDC-125875 has been identified as a potent inhibitor of the Plasmodium falciparum asparagine tRNA synthetase (PfAsnRS) . PfAsnRS is an essential enzyme for protein synthesis in the malaria parasite, Plasmodium falciparum.

Mode of Action

β-FNA acts by covalently bonding to the μ-opioid receptor, thereby blocking its interaction with opioid peptides and drugs . This irreversible binding leads to a long-lasting antagonism of the receptor’s function.

TCMDC-125875, on the other hand, inhibits PfAsnRS through a unique mechanism known as “reaction hijacking”. The compound is a pro-inhibitor that gets converted into an active inhibitor within the enzyme’s active site. This results in the formation of an Asn-TCMDC-125875 adduct that inhibits PfAsnRS .

Biochemical Pathways

The μ-opioid receptor, targeted by β-FNA, is involved in various physiological processes, including pain perception, stress response, and mood regulation. By blocking this receptor, β-FNA can modulate these processes .

TCMDC-125875 targets the protein synthesis pathway in Plasmodium falciparum by inhibiting PfAsnRS. This disruption of protein synthesis leads to the death of the parasite .

Result of Action

The antagonism of the μ-opioid receptor by β-FNA can result in the reversal of opioid effects, making it potentially useful in treating opioid overdose .

The inhibition of PfAsnRS by TCMDC-125875 leads to the disruption of protein synthesis in Plasmodium falciparum, resulting in the death of the parasite. This makes TCMDC-125875 a promising candidate for the development of new antimalarial drugs .

Safety and Hazards

The specific safety and hazards associated with β-FNA are not detailed in the search results .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of β-Funaltrexamine hydrochloride involves the modification of naltrexoneThis is achieved through a series of chemical reactions, including esterification and amination .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis typically involves standard organic synthesis techniques. The process requires careful control of reaction conditions to ensure the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: β-Funaltrexamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or aldehydes, while reduction may produce alcohols .

Comparison with Similar Compounds

Uniqueness: β-Funaltrexamine hydrochloride is unique due to its irreversible binding to the μ-opioid receptor and κ1-opioid receptor. This irreversible binding provides a longer duration of action compared to reversible antagonists like naltrexone and naloxone .

Properties

IUPAC Name

methyl (E)-4-[[(4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]amino]-4-oxobut-2-enoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O6.ClH/c1-32-20(30)7-6-19(29)26-16-8-9-25(31)18-12-15-4-5-17(28)22-21(15)24(25,23(16)33-22)10-11-27(18)13-14-2-3-14;/h4-7,14,16,18,23,28,31H,2-3,8-13H2,1H3,(H,26,29);1H/b7-6+;/t16-,18-,23+,24+,25-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIPHUOBUKMPSQR-NQGXHZAGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC(=O)NC1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C(=O)N[C@@H]1CC[C@]2([C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3CC6CC6)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31ClN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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